5-Bromo-2-cyano-3-nitrophenylacetic acid
Description
5-Bromo-2-cyano-3-nitrophenylacetic acid is a multifunctional aromatic compound featuring a phenylacetic acid backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 5, 2, and 3, respectively.
Properties
IUPAC Name |
2-(5-bromo-2-cyano-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-6-1-5(2-9(13)14)7(4-11)8(3-6)12(15)16/h1,3H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWRODGLHHIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-3-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-3-nitrophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-amino-2-cyano-3-nitrophenylacetic acid.
Oxidation: Formation of 5-bromo-2-carboxy-3-nitrophenylacetic acid.
Scientific Research Applications
5-Bromo-2-cyano-3-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-3-nitrophenylacetic acid depends on its interaction with molecular targets. The bromine, cyano, and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of 5-bromo-2-cyano-3-nitrophenylacetic acid and its closest analogs:
| Compound Name | CAS No. | Molecular Formula | Substituents | Functional Groups | XLogP3 | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|---|
| This compound | - | C₉H₅BrN₂O₄ | Br (C5), CN (C2), NO₂ (C3) | Carboxylic acid, cyano, nitro | ~2.5* | 1 (donor), 6 (acceptors) |
| (4-Bromo-2-nitrophenyl)acetic acid | 6127-11-3 | C₈H₆BrNO₄ | Br (C4), NO₂ (C2) | Carboxylic acid, nitro | 2.1 | 1 (donor), 5 (acceptors) |
| 5-Bromo-2-hydroxy-3-nitrobenzoic acid | 10169-50-3 | C₇H₄BrNO₅ | Br (C5), OH (C2), NO₂ (C3) | Carboxylic acid, hydroxyl, nitro | 2.2 | 2 (donors), 5 (acceptors) |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | 107650-20-4 | C₈H₆BrNO₄ | Br (C5), CH₃ (C2), NO₂ (C3) | Carboxylic acid, methyl, nitro | 2.8 | 1 (donor), 5 (acceptors) |
*Estimated based on substituent contributions.
Key Observations:
- Substituent Effects: The cyano group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to methyl or hydroxyl groups in analogs like 5-bromo-2-methyl-3-nitrobenzoic acid or 5-bromo-2-hydroxy-3-nitrobenzoic acid .
- Polarity: The presence of three electron-withdrawing groups (Br, CN, NO₂) in the target compound likely reduces its lipophilicity (lower XLogP3) compared to methyl-substituted analogs (e.g., XLogP3 = 2.8 for 5-bromo-2-methyl-3-nitrobenzoic acid) .
Solubility and Stability:
- This compound: Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO) due to its carboxylic acid group, but lower solubility in water compared to hydroxylated analogs like 5-bromo-2-hydroxy-3-nitrobenzoic acid .
- (4-Bromo-2-nitrophenyl)acetic acid : Reported to undergo nitro-group reduction under catalytic hydrogenation, a reactivity shared with the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
